1,4-Bis(diethoxyphosphoryl)benzene

Catalog No.
S662882
CAS No.
21267-14-1
M.F
C14H24O6P2
M. Wt
350.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(diethoxyphosphoryl)benzene

CAS Number

21267-14-1

Product Name

1,4-Bis(diethoxyphosphoryl)benzene

IUPAC Name

1,4-bis(diethoxyphosphoryl)benzene

Molecular Formula

C14H24O6P2

Molecular Weight

350.28 g/mol

InChI

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3

InChI Key

KNUANRUJDWJWGY-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC

Flame Retardant Properties:

There is some investigation into the flame retardant properties of 1,4-Bis(diethoxyphosphoryl)benzene. Studies have shown that incorporating this compound into certain polymers can improve their flame retardancy, potentially offering a new approach to fire safety materials. However, more research is needed to fully understand its effectiveness and mechanism of action. [Source: A study published in the journal "Polymer Degradation and Stability" found that incorporating 1,4-Bis(diethoxyphosphoryl)benzene into poly(ethylene terephthalate) (PET) improved its flame retardancy. ""]

1,4-Bis(diethoxyphosphoryl)benzene is an organophosphorus compound characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring at the 1 and 4 positions. This compound appears as a white crystalline solid and has a molecular formula of C14H24O6P2C_{14}H_{24}O_{6}P_{2} and a molecular weight of approximately 368.3 g/mol. It is soluble in various organic solvents, making it useful in chemical synthesis and industrial applications .

  • Oxidation: This compound can be oxidized to yield phosphonic acids, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into phosphine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The diethoxyphosphoryl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzene derivatives.

Research indicates that 1,4-Bis(diethoxyphosphoryl)benzene may exhibit antimicrobial properties, making it a candidate for further investigation in the field of medicinal chemistry. Its mechanism of action likely involves interactions with biological molecules through its phosphoryl groups, which can form covalent bonds with nucleophilic sites on target biomolecules .

The synthesis of 1,4-Bis(diethoxyphosphoryl)benzene can be achieved through several methods:

  • Palladium-Catalyzed Reactions: One common synthetic route involves the palladium-catalyzed α, β-homodiarylation of vinyl esters. This method enhances the yield of the final product significantly.
  • Industrial Production: In industrial settings, similar synthetic routes are scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.

1,4-Bis(diethoxyphosphoryl)benzene has diverse applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and catalysis.
  • Biology: The compound is being explored for its potential use in antimicrobial treatments.
  • Medicine: It has potential applications in drug development due to its unique chemical properties.
  • Industry: Utilized in producing advanced materials and polymers, contributing to innovations in material science .

The interaction studies of 1,4-Bis(diethoxyphosphoryl)benzene focus on its reactivity with biological molecules and other chemical species. Its phosphoryl groups allow it to engage in covalent bonding with nucleophilic centers in proteins and other biomolecules, influencing biological pathways and potentially leading to therapeutic effects. Further studies are needed to elucidate specific interactions and their implications for health and disease management .

Several compounds share structural similarities with 1,4-Bis(diethoxyphosphoryl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,4-Bis(diethoxyphosphoryl)benzeneTwo diethoxyphosphoryl groups on a benzene ringSpecific reactivity due to diethoxy groups
1,4-Bis(dimethoxyphosphoryl)benzeneSimilar structure but with dimethoxy groupsDifferent reactivity profile due to methoxy groups
1,4-Bis(diphenoxyphosphoryl)benzeneContains diphenoxyphosphoryl groupsEnhanced stability and different solubility
1,4-Bis(dipropoxyphosphoryl)benzenePropoxy groups instead of ethoxyVariation in steric hindrance affecting reactivity

The uniqueness of 1,4-Bis(diethoxyphosphoryl)benzene lies primarily in its specific diethoxyphosphoryl groups that confer distinct chemical properties suitable for various applications across chemistry and biology .

XLogP3

1.6

Other CAS

21267-14-1

Wikipedia

Tetraethyl 1,4-phenylenebisphosphonate

Dates

Modify: 2023-08-15

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